Diphenyleneiodonium sulfate
Description
Historical Context and Evolution as a Research Tool
The utility of diphenyleneiodonium (B1195379) and its salts as research tools stems from their ability to inhibit NADPH oxidases (NOX), a family of enzymes responsible for the production of reactive oxygen species (ROS). frontiersin.org Initially, iodonium (B1229267) compounds like DPI were recognized as inhibitors of flavin enzymes, which led to their application in studying processes involving these enzymes. physiology.org Over time, research has elucidated the specific mechanisms of this inhibition, noting that DPI can be activated to a radical intermediate that forms stable covalent adducts with flavin-containing components of enzymes like Nox2, thereby blocking electron flow. nih.gov This specific inhibitory action has allowed researchers to investigate the roles of NADPH oxidase and ROS in various physiological and pathological processes. While DPI is a powerful inhibitor, it is also recognized as non-specific, as it can inhibit all flavin-containing enzymes, a factor that researchers must consider in their experimental designs. ahajournals.org
Overview of its Prominence in Biological and Biomedical Investigations
Diphenyleneiodonium sulfate (B86663) is prominently used in biological and biomedical investigations to probe the function of NADPH oxidase and the downstream effects of ROS. A significant area of research has been its application in studying alcohol-induced liver injury. Studies have shown that DPI can prevent early alcohol-induced liver damage by inhibiting the formation of free radicals via NADPH oxidase. physiology.orgnih.gov This, in turn, prevents the activation of nuclear factor-kappaB (NF-κB) and the expression of tumor necrosis factor-alpha (TNF-α), key players in the inflammatory cascade. frontiersin.orgnih.gov
Beyond liver disease, DPI has been employed in cancer research. Investigations have explored its effects on tumor cell growth, revealing that it can inhibit the proliferation of human colon cancer cells both in vitro and in vivo. nih.govresearchgate.net This anti-tumor activity is linked to a reduction in intracellular ROS levels and an induction of a G1 cell cycle block. nih.gov Furthermore, DPI has been utilized in studies related to ischemia-reperfusion injury, where it has been shown to reduce ROS generation and improve tissue survival. nih.gov Its ability to modulate ROS has also made it a tool in neurobiology and in understanding the metabolic activation of certain compounds. ahajournals.orgnih.gov
Scope and Significance of Diphenyleneiodonium Sulfate Research
The scope of research involving this compound is broad, spanning from fundamental enzymatic studies to preclinical investigations of various diseases. Its significance lies in its utility as a pharmacological tool to dissect complex signaling pathways where NADPH oxidase and ROS are implicated. By inhibiting these components, scientists can elucidate their roles in disease pathogenesis, identify potential therapeutic targets, and evaluate the efficacy of novel treatment strategies. lookchem.com
Research using DPI has provided critical insights into the mechanisms of alcoholic liver disease, cancer progression, and inflammatory responses. frontiersin.orgthieme-connect.detum.de For instance, studies have demonstrated that NADPH oxidase-derived free radicals are key oxidants in alcohol-induced liver disease. thieme-connect.de In cancer, DPI has helped to establish a link between NADPH oxidase activity and tumor cell proliferation. researchgate.net The compound's use has also been instrumental in understanding the role of ROS in cellular stress responses and viral infections. researchgate.net While primarily a research tool, the findings from studies using DPI contribute to the foundational knowledge required for the development of more specific and targeted therapeutic agents. lookchem.com
Interactive Data Table: Key Research Findings
| Research Area | Key Findings | References |
| Alcohol-Induced Liver Injury | DPI prevents early liver injury by inhibiting NADPH oxidase, reducing free radical formation, and suppressing NF-κB activation and TNF-α expression. | nih.gov, physiology.org, thieme-connect.de |
| Cancer Research | DPI inhibits the growth of human colon cancer cells in vitro and in vivo by decreasing ROS levels and causing a G1 cell cycle block. | nih.gov, researchgate.net |
| Ischemia-Reperfusion Injury | DPI reduces the generation of reactive oxygen species, leading to improved flap survival in animal models. | nih.gov |
| Phase-1 Biotransformation | DPI demonstrates a time- and concentration-dependent inhibition of CYP3A4 activity in liver cell models. | researchgate.net, nih.gov |
| Cerebral Blood Flow | The vasodilatory effects of NADPH in the brain are partially mediated by a gp91phox-containing NADPH oxidase, an enzyme inhibited by DPI. | ahajournals.org |
Structure
2D Structure
Properties
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H8I.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-5(2,3)4/h2*1-8H;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJRZMICUGKBGN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16I2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
244-54-2 (Parent) | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701044278 | |
| Record name | Dibenziodolium, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-83-2 | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenziodolium, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Insights into Diphenyleneiodonium Sulfate S Biological Activity
Primary Enzymatic Inhibition: Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) Oxidase (NADPH Oxidase) Modulation
Diphenyleneiodonium (B1195379) (DPI), the active cation in diphenyleneiodonium sulfate (B86663), is widely recognized as a potent inhibitor of the NADPH oxidase (NOX) family of enzymes. nih.gov These enzymes are critical in various physiological processes, including host defense and cellular signaling, through the production of reactive oxygen species (ROS).
Specificity and Potency Considerations for NADPH Oxidase Isoforms
While often used as a general NADPH oxidase inhibitor, the inhibitory potency of DPI can vary among the different NOX isoforms. It is a particularly potent, long-acting inhibitor of NOX2, the catalytic core of the phagocytic NADPH oxidase. nih.gov However, DPI is not entirely specific and has been shown to inhibit other flavoproteins. researchgate.net Its inhibitory profile extends to other NOX isoforms, though with differing sensitivities. For instance, some studies suggest that NOX1, NOX4, and NOX5 are also inhibited by DPI, but the concentrations required for 50% inhibition (IC50) are generally higher compared to NOX2. nih.gov This lack of absolute specificity means that effects observed with DPI may not be solely attributable to the inhibition of a single NOX isoform. researchgate.net At very low, subpicomolar concentrations, DPI has been reported to specifically inhibit microglial NOX2 without significantly affecting other flavoenzymes. nih.gov
Table 1: Inhibitory Profile of Diphenyleneiodonium (DPI) on Various Enzymes
| Enzyme/Process | IC50 Value | Notes | Source |
|---|---|---|---|
| NO Production (iNOS) | 0.03 ± 0.004 µM | In bovine articular chondrocytes. | nih.gov |
| NO Production (macrophage NOS) | 50-150 nM | Irreversible inhibition. | nih.gov |
| Acetylcholine-induced relaxation (eNOS) | 300 nM | In rabbit aortic rings. | nih.gov |
| CYP-mediated monooxygenase activity | 0.06 to 1.9 µM | Time and concentration-dependent. | oup.com |
| Cytochrome c reduction by iNOS (reductase domain) | 3.5 µM | oup.com | |
| Cell Shortening (cardiac myocytes) | ~0.17 µM | koreascience.kr | |
| L-type Ca2+ current (cardiac myocytes) | ~40.3 µM | koreascience.kr |
Interaction with Catalytic Subunits (e.g., gp91phox)
The primary mechanism of NADPH oxidase inhibition by DPI involves its direct interaction with the catalytic subunit of the enzyme complex. In the case of NOX2, this catalytic core is a transmembrane protein known as gp91phox (or NOX2). DPI is known to covalently bind to gp91phox. nih.gov This interaction is thought to occur at the flavin-binding domain within the C-terminus of gp91phox, effectively blocking the electron flow from NADPH to FAD and subsequently to molecular oxygen, which is necessary for superoxide (B77818) production. nih.gov The binding of DPI can be inhibited by the presence of NADPH, suggesting a competitive interaction at the nucleotide-binding site. nih.gov Furthermore, studies have shown that rotenone, another compound that binds to gp91phox, has its binding inhibited by DPI, further confirming a direct interaction with this catalytic subunit. nih.gov
Broader Spectrum Flavoenzyme Inhibition
The inhibitory action of diphenyleneiodonium sulfate is not confined to the NADPH oxidase family. Its reactivity towards flavoproteins leads to the modulation of several other key enzymatic systems within the cell.
Nitric Oxide Synthase (NOS) Inhibition (Inducible NOS, Endothelial NOS)
DPI is a potent and irreversible inhibitor of both inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). nih.govnih.gov The inhibition is time- and temperature-dependent and occurs independently of the enzyme's catalytic activity. The IC50 values for NOS inhibition are in the nanomolar range, making it a highly effective inhibitor of nitric oxide production. nih.govnih.gov For instance, in bovine articular chondrocytes, DPI inhibited nitric oxide production with an IC50 of approximately 0.03 µM. nih.gov In mouse macrophages, the IC50 for NO synthase was between 50-150 nM. nih.gov The mechanism of inhibition is believed to involve the flavin cofactors (FAD and FMN) within the reductase domain of NOS, as the presence of NADPH or FAD can protect the enzyme from DPI-mediated inactivation. nih.gov
Cytochrome P450 Oxidoreductase (CPR) and Cytochrome P450 Monooxygenase (CYP) System Interactions
The cytochrome P450 system, crucial for the metabolism of a vast array of endogenous and exogenous compounds, is another target of diphenyleneiodonium. DPI can inhibit this system at two distinct points. Firstly, it inhibits cytochrome P450 oxidoreductase (CPR), the flavoprotein that donates electrons from NADPH to the various cytochrome P450 enzymes. oup.comnih.gov This inhibition is thought to occur through the modification of the FMN cofactor in CPR. oup.com
Secondly, and more potently, DPI can directly interact with the heme moiety of the cytochrome P450 monooxygenases (CYPs) themselves. oup.com This dual mechanism of action, targeting both the flavin-containing reductase and the heme-containing oxygenase, makes DPI a potent inhibitor of CYP-mediated metabolism. nih.gov The IC50 values for the inhibition of CYP-mediated monooxygenase reactions can range from 0.06 to 1.9 µM, and this inhibition is time- and NADPH-dependent, suggesting an irreversible binding to the enzyme complex. oup.com
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Diphenyleneiodonium (DPI) has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.net Direct biochemical assays have demonstrated that DPI inhibits these enzymes in a concentration-dependent manner. nih.govnih.gov The inhibitory potency of DPI is notably higher for BChE compared to AChE. nih.govnih.gov
The nature of this inhibition has been characterized as reversible and following a mixed non-competitive model. nih.govnih.gov This suggests that DPI can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its turnover number. The inhibitory effects of DPI on cholinesterases were not replicated by another NADPH oxidase inhibitor, apocynin, indicating a distinct mechanism of action unrelated to its effects on NADPH oxidase. nih.govnih.govresearchgate.net
Table 1: Inhibitory Potency of Diphenyleneiodonium on Cholinesterases
| Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase (AChE) | ~8 | Mixed non-competitive, Reversible |
| Butyrylcholinesterase (BChE) | ~0.6 | Mixed non-competitive, Reversible |
Data derived from studies on human AChE and BChE. nih.govnih.gov
NADH Oxidase and NADH-Ubiquinone Oxidoreductase (Mitochondrial Complex I) Inhibition
This compound is a well-documented inhibitor of mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase. nih.govpurdue.edunih.govnih.govoup.com The inhibition occurs on the substrate side of the iron-sulfur (Fe-S) clusters within the complex. nih.gov The inhibitory mechanism is thought to involve an irreversible reaction with Flavin Mononucleotide (FMN), a prosthetic group of the enzyme, which blocks its oxidation. nih.gov This inhibition is dependent on the presence of NADH, as preincubation of the enzyme with both NADH and DPI is required for the inhibitory effect. nih.gov
DPI's interaction with complex I has been shown to block both ubiquinone and dichlorophenolindophenol reductase activities, while the ferricyanide (B76249) reductase activity is only partially inhibited. nih.gov Furthermore, DPI has demonstrated the ability to inhibit superoxide production by complex I, specifically during reverse electron transport, without affecting superoxide generation during forward electron transport. nih.gov This selective inhibition highlights a specific interaction with the site active during reverse electron flow. nih.gov Studies have also indicated that at ultra-low doses, DPI may not significantly suppress the activity of mitochondrial complex I, suggesting a dose-dependent effect. oup.com
Thioredoxin Reductase Inhibition
Diphenyleneiodonium has been shown to inhibit thioredoxin reductase. oup.comphysiology.orgresearchgate.net This inhibition is attributed to its nature as a potent arylating agent and its ability to interact with flavin-containing enzymes. oup.com The mechanism of inhibition likely involves the formation of covalent phenylated adducts with the flavin cofactor of the enzyme. researchgate.net This action is similar to its inhibitory effects on other flavoenzymes. physiology.org
Interactions with Other Molecular Targets
GPR3 Agonism and Associated Signaling (Adenylate Cyclase, Ca2+ Mobilization, β-arrestin)
Diphenyleneiodonium is recognized as an agonist for the G protein-coupled receptor 3 (GPR3). nih.govnih.govtocris.comfocusbiomolecules.comglixxlabs.com GPR3 is an orphan receptor that is constitutively active, leading to the activation of adenylyl cyclase through Gαs and subsequent accumulation of cyclic AMP (cAMP). nih.govtocris.com DPI and its analogs have been shown to activate several GPR3-mediated signaling pathways, including calcium (Ca²⁺) mobilization and the membrane recruitment of β-arrestin2. glixxlabs.com
Medicinal chemistry studies have explored analogs of DPI to develop more potent GPR3 agonists. nih.govnih.gov One such analog, a 3-trifluoromethoxy derivative, was identified as a potent full agonist with an EC₅₀ of 260 nM. nih.govnih.gov Docking studies suggest that the binding of DPI-scaffold agonists to GPR3 is stabilized by significant π-π stacking and π-cation interactions. nih.govnih.gov DPI analogs have demonstrated high selectivity for GPR3 over the closely related GPR6 and GPR12 receptors. nih.govnih.gov
Table 2: GPR3 Agonist Activity of a Diphenyleneiodonium Analog
| Compound | EC₅₀ (nM) | Efficacy (compared to DPI) |
|---|---|---|
| 3-trifluoromethoxy analog | 260 | 90% |
Data from a study on GPR3 agonists based on the diphenyleneiodonium scaffold. nih.govnih.gov
TRPA1 Activation
Diphenyleneiodonium functions as an activator of the transient receptor potential ankyrin 1 (TRPA1) channel, a non-selective cation channel permeable to Ca²⁺. physiology.orgnih.govmedchemexpress.com Application of DPI induces a concentration-dependent Ca²⁺ response in cells expressing human TRPA1. physiology.orgnih.govmedchemexpress.com This activation is effectively blocked by the selective TRPA1 antagonist, HC-030031. physiology.orgnih.gov
The mechanism of TRPA1 activation by DPI appears to involve an interaction with cysteine residues within the channel, as mutation of cysteine 621 significantly inhibits the DPI-induced response. physiology.orgnih.gov Furthermore, the response to DPI is reduced in the presence of the nucleophile glutathione (B108866), suggesting an interaction with electrophilic sites on the channel. physiology.orgnih.gov DPI can activate the TRPA1 channel from both the extracellular and intracellular sides of the cell membrane. physiology.orgnih.gov
Table 3: Diphenyleneiodonium as a TRPA1 Activator
| Parameter | Observation |
|---|---|
| Effective Concentration Range | 0.03–10 µM |
| Effect | Induces Ca²⁺ response in TRPA1-expressing cells |
| Antagonist | Blocked by HC-030031 |
| Key Residue | Cysteine 621 |
Findings from studies on human TRPA1 expressed in HEK cells. physiology.orgnih.gov
Ion Channel Modulation (Non-selective)
Diphenyleneiodonium has been reported to modulate the activity of various ion channels in a non-selective manner. researchgate.netkjpp.netnih.gov Studies have shown that DPI can cause a reversible blockade of both potassium (K⁺) and calcium (Ca²⁺) ion flux. researchgate.net This suggests a broader interaction with ion channels beyond its specific activation of TRPA1. The effects of DPI on membrane ion channels, including Ca²⁺ channels, have been observed in different cell types such as neurons and smooth muscle cells. kjpp.netnih.govkoreascience.kr The precise molecular mechanisms underlying this non-selective ion channel blockade are not fully elucidated but contribute to the diverse biological effects of the compound. kjpp.netnih.gov
Cellular and Subcellular Effects of Diphenyleneiodonium Sulfate
Modulation of Reactive Oxygen Species (ROS) Metabolism
Diphenyleneiodonium (B1195379) sulfate (B86663) is a potent modulator of ROS metabolism, with its effects being highly dependent on the cellular context, concentration, and the specific enzymatic sources of ROS. It is widely recognized for its inhibitory action on NADPH oxidases (NOX), a family of enzymes dedicated to ROS production. thno.org
Diphenyleneiodonium is widely recognized as an inhibitor of NADPH oxidase (NOX), an enzyme crucial for superoxide (B77818) production in various cell types, including phagocytes like neutrophils and macrophages. physiology.orgpurdue.edu By inhibiting NOX, DPI effectively reduces the generation of superoxide. physiology.org This inhibitory action is not limited to phagocytic cells; it also extends to other cell types where NOX is a significant source of ROS. For instance, in cardiac myocytes, DPI has been shown to decrease mitochondrial superoxide levels in a concentration-dependent manner. kjpp.netnih.gov
The mechanism of inhibition involves DPI targeting flavoproteins, which are essential components of the electron transport chain in enzymes like NADPH oxidase. purdue.edu This action prevents the transfer of electrons to molecular oxygen, a critical step in the formation of superoxide radicals. physiology.org
Studies have demonstrated the efficacy of DPI in various experimental models. In a model of alcohol-induced liver injury, DPI was shown to almost completely block the formation of free radical adducts. physiology.org Similarly, in isolated rat skeletal muscle mitochondria, DPI strongly inhibited superoxide production driven by reverse electron transport from complex I. nih.gov This effect was independent of changes in the mitochondrial pH gradient. nih.gov
The suppression of superoxide production by DPI has significant downstream effects. For example, in the context of inflammation, by inhibiting the primary source of superoxide in macrophages, DPI can mitigate inflammatory responses. thno.org
Interactive Data Table: Effect of Diphenyleneiodonium on Superoxide Production
| Cell/Tissue Type | Experimental Model | Key Finding | Reference |
| Rat Liver | Alcohol-induced liver injury | DPI almost completely blunted free radical adduct formation. physiology.org | physiology.org |
| Rat Skeletal Muscle Mitochondria | Isolated mitochondria | DPI strongly inhibited superoxide production by complex I during reverse electron transport. nih.gov | nih.gov |
| Rat Cardiac Myocytes | Isolated myocytes | DPI reduced mitochondrial superoxide levels in a concentration-dependent manner. kjpp.netnih.gov | kjpp.netnih.gov |
| Human Neutrophils | Isolated neutrophils | DPI inhibits the superoxide generating system. purdue.edu | purdue.edu |
Contrary to its well-known inhibitory effects, diphenyleneiodonium can also induce the production of reactive oxygen species (ROS) under certain conditions and at specific concentrations. This paradoxical effect highlights the compound's complex interaction with cellular redox systems.
In human umbilical vein endothelial cells (HUVECs), DPI at concentrations of 10, 50, and 100 µM has been shown to induce ROS production. caymanchem.com Similarly, in undifferentiated HL-60 cells, which lack functional NADPH oxidase, DPI was found to induce superoxide production in a concentration-dependent manner, suggesting a mitochondrial source for this effect. purdue.edu Research on mouse embryonic stem cells also demonstrated a pro-oxidant activity of DPI. nih.gov
The mechanism behind this ROS induction is not fully elucidated but is thought to involve off-target effects, particularly on mitochondria. At higher concentrations, DPI can inhibit mitochondrial complex I, leading to a disruption of the electron transport chain and subsequent leakage of electrons, which then react with molecular oxygen to form superoxide. purdue.edu Furthermore, DPI has been reported to inhibit the pentose (B10789219) phosphate (B84403) pathway, which is responsible for generating NADPH, a crucial cofactor for antioxidant enzymes. asm.orgnih.gov This inhibition can lead to a depletion of cellular antioxidant capacity, further contributing to an increase in oxidative stress. asm.orgnih.gov
In a study on herpes stromal keratitis, treatment with DPI unexpectedly increased intracellular ROS levels in neutrophils. asm.org This was attributed to DPI's ability to inhibit cellular redox metabolism, leading to a reduced capacity to scavenge ROS. asm.org
Interactive Data Table: Induction of ROS by Diphenyleneiodonium
| Cell Type | Concentration | Observed Effect | Potential Mechanism | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 50, 100 µM | Induction of ROS production | Not specified | caymanchem.com |
| HL-60 Cells (undifferentiated) | 1-100 µM | Induction of superoxide production | Mitochondrial effect | purdue.edu |
| Mouse Embryonic Stem Cells | Not specified | Pro-oxidant activity | Not specified | nih.gov |
| Neutrophils (in vivo, HSK model) | Not specified | Increased intracellular ROS | Inhibition of cellular redox metabolism | asm.org |
| MG-63 Osteosarcoma Cells | 100 µM | Substantial elevation of cellular ROS | Inhibition of mitochondria | mdpi.com |
In a study on arsenic-stressed Glycine max (soybean), it was noted that arsenic exposure reduced the activities of antioxidative enzymes, including superoxide dismutase and catalase. srce.hr While this study used DPI as a ROS scavenger to explore the mitigation of arsenic-induced stress, it highlights the interplay between ROS levels and antioxidant enzyme function. srce.hr
The pro-oxidant effects of DPI observed under certain conditions can lead to an increased demand on antioxidant enzymes. asm.org For instance, the induction of ROS by DPI can lead to the consumption of reduced glutathione (B108866) (GSH), a key antioxidant. nih.gov The regeneration of GSH is dependent on NADPH, which can be depleted by DPI's inhibitory action on the pentose phosphate pathway. asm.orgnih.gov A decrease in the availability of GSH can, in turn, affect the activity of glutathione-dependent enzymes.
Conversely, by inhibiting major sources of superoxide production like NADPH oxidase, DPI can reduce the substrate load for superoxide dismutase. physiology.org This can lead to a decrease in the production of hydrogen peroxide, the substrate for catalase and peroxidases.
A study on osteosarcoma cells (MG-63) showed that high concentrations of DPI (100 µM) led to a burst of cellular ROS. mdpi.com This increase in ROS would inherently challenge the cellular antioxidant defense systems, including enzymes like SOD and catalase, although the direct impact on their activity was not the primary focus of this measurement. mdpi.com
Impact on Mitochondrial Function and Bioenergetics
Diphenyleneiodonium sulfate significantly affects mitochondrial function and the cell's energy-producing processes. Its inhibitory action extends to key components of the mitochondrial respiratory chain, leading to alterations in membrane potential and oxidative phosphorylation.
Diphenyleneiodonium has been shown to alter the mitochondrial membrane potential, an effect that is often concentration-dependent. The mitochondrial membrane potential is a critical component of the proton-motive force, which drives ATP synthesis.
In a study using the osteosarcoma cell line MG-63, a high concentration of DPI (100 µM) caused a significant decrease in the mitochondrial membrane potential. mdpi.com In contrast, a lower concentration (10 µM) did not have a significant effect. mdpi.com This suggests that at higher concentrations, DPI's inhibitory effects on mitochondrial components become more pronounced, leading to a disruption of the proton gradient across the inner mitochondrial membrane.
The mechanism for this decrease in membrane potential is likely linked to DPI's ability to inhibit Complex I of the electron transport chain. purdue.edu Inhibition of Complex I disrupts the flow of electrons and the pumping of protons, thereby diminishing the electrochemical gradient.
Furthermore, in studies using chloride-containing media, DPI has been shown to catalyze a chloride/hydroxyl ion exchange across the inner mitochondrial membrane. nih.govnih.gov This exchange can lead to an acidification of the mitochondrial matrix, which in turn can inhibit respiratory chain activity and affect the membrane potential. nih.gov
Interestingly, in some cell types, such as human amniotic membrane mesenchymal stromal cells (hAMSCs), even high concentrations of DPI (100 µM) did not cause statistically significant changes in mitochondrial membrane potential after short-term exposure, indicating cell-type specific responses. mdpi.com
Diphenyleneiodonium is known to inhibit oxidative phosphorylation (OXPHOS), the primary metabolic pathway for ATP production in aerobic organisms. cusabio.com This inhibition is a direct consequence of its effects on the mitochondrial electron transport chain.
In a study on MG-63 osteosarcoma cells, DPI was shown to decrease Complex I-linked state 3 respiration in a concentration-dependent manner. researchgate.net In contrast, the effect on Complex II-linked respiration (using succinate (B1194679) as a substrate) was different, with an observed increase in respiration at lower DPI concentrations. researchgate.net
The inhibitory effect of DPI on respiration can also be influenced by the ionic composition of the medium. In chloride-containing media, DPI's ability to facilitate a chloride-hydroxyl exchange acidifies the mitochondrial matrix, which can inhibit respiration. nih.govnih.gov This inhibition is less pronounced in chloride-free media. nih.gov
Interactive Data Table: Effects of Diphenyleneiodonium on Mitochondrial Respiration
| Parameter | Cell/Mitochondria Type | Substrate | Effect of DPI | Reference |
| State 3 Respiration | Rat Liver Mitochondria | Glutamate | Inhibition | nih.gov |
| State 3 Respiration | Rat Liver Mitochondria | Succinate | Inhibition (in Cl- medium) | nih.gov |
| Complex I-linked State 3 Respiration | MG-63 Osteosarcoma Cells | Not specified | Concentration-dependent decrease | researchgate.net |
| Complex II-linked State 3 Respiration | MG-63 Osteosarcoma Cells | Succinate | Increase at lower concentrations | researchgate.net |
| Oxygen Consumption | HL-60 Cells | Endogenous | Inhibition at high concentrations | purdue.edu |
Mitochondrial Fission Modulation (e.g., AMPK/MFF/DRP1 pathway)
Diphenyleneiodonium (DPI) has been identified as a modulator of mitochondrial dynamics, specifically promoting mitochondrial fission. nih.gov This process is crucial for maintaining mitochondrial health and cellular homeostasis. The mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net
Activated AMPK phosphorylates the mitochondrial fission factor (MFF), which then serves as a receptor to recruit Dynamin-related protein 1 (DRP1) from the cytosol to the mitochondrial outer membrane. nih.govnih.gov The translocation and oligomerization of DRP1 at the mitochondrial surface are essential for the constriction and subsequent division of mitochondria. nih.govbiorxiv.org
Studies have shown that treatment with DPI enhances the phosphorylation of both AMPK and MFF, leading to an increase in DRP1's presence at the mitochondria. nih.gov This cascade of events results in a notable increase in mitochondrial fission. nih.gov The significance of this pathway is underscored by the finding that inhibiting DRP1 can abolish the pro-fission and anti-senescence effects of DPI, confirming the critical role of the AMPK/MFF/DRP1 axis in mediating its effects on mitochondrial morphology. nih.gov
Table 1: Effect of this compound on Mitochondrial Fission Pathway
| Component | Effect of DPI Treatment | Outcome |
| AMPK | Increased phosphorylation | Activation of the energy-sensing pathway |
| MFF | Increased phosphorylation | Enhanced recruitment of DRP1 to mitochondria |
| DRP1 | Increased translocation to mitochondria | Promotion of mitochondrial fission |
Cytochrome C Release
Diphenyleneiodonium can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis. purdue.edubiorxiv.org This release is often a consequence of mitochondrial stress and increased permeability of the outer mitochondrial membrane. purdue.eduthno.org
The mechanism by which DPI promotes cytochrome c release is linked to its ability to induce superoxide production within the mitochondria, particularly from complex I of the electron transport chain. purdue.edubiorxiv.org This increase in reactive oxygen species (ROS) can lead to the collapse of the mitochondrial transmembrane potential and the opening of the mitochondrial permeability transition pore (MPTP). thno.orgresearchgate.net Once released into the cytosol, cytochrome c participates in the formation of the apoptosome, a complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to programmed cell death. biorxiv.orgthermofisher.com
Research has demonstrated that DPI treatment can cause cytochrome c release, which correlates with the subsequent cleavage and activation of caspase-9 and caspase-3. biorxiv.org
Influence on Cellular Signaling Pathways
Nuclear Factor Kappa B (NF-κB) Activation Inhibition
This compound has been shown to be a potent inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway. physiology.orgnih.govphysiology.org NF-κB is a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation. physiology.orgthno.org In various experimental models, DPI has demonstrated its ability to block the activation of NF-κB induced by stimuli such as ethanol (B145695) and interleukin-1β (IL-1β). physiology.orgnih.gov
The inhibitory action of DPI on NF-κB is often linked to its primary function as an NADPH oxidase inhibitor, thereby reducing the production of reactive oxygen species (ROS). physiology.orgnih.gov ROS can act as second messengers in the NF-κB signaling cascade. By preventing ROS formation, DPI can inhibit the degradation of IκBα (inhibitor of NF-κB alpha), a protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity. thno.org Studies have reported that DPI significantly blunts increases in NF-κB binding activity in a dose-dependent manner. physiology.orgnih.gov This inhibition of NF-κB activation subsequently leads to the downregulation of NF-κB-dependent genes, such as those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). physiology.orgnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, p38 MAPK)
This compound modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The specific effects of DPI can vary depending on the cell type and context, but it has been shown to influence key MAPK members such as ERK1/2 (extracellular signal-regulated kinases 1/2) and p38 MAPK. thno.orgjci.org
In some contexts, DPI treatment leads to a decrease in the phosphorylation, and thus activation, of ERK1/2. thno.orgnih.gov For example, in models of colitis-associated cancer, DPI treatment decreased the phosphorylation of ERK1/2. thno.org Conversely, DPI has been observed to upregulate the phosphorylation of p38 MAPK in murine macrophages, an effect that was found to be dependent on intracellular calcium. nih.gov The modulation of these pathways has significant functional consequences. For instance, the selective upregulation of p38 by DPI was linked to enhanced phagocytosis, while the inhibition of ERK1/2 had no effect on this process. nih.gov These findings indicate that DPI does not act as a universal inhibitor of MAPK pathways but rather selectively modulates their components. thno.orgnih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation Inhibition
Diphenyleneiodonium has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). thno.orgnih.gov STAT3 is a transcription factor that plays a pivotal role in cell growth, survival, and inflammation. Its activation typically requires phosphorylation, which allows it to dimerize and translocate to the nucleus to regulate gene expression.
In studies related to colitis-associated colorectal cancer, treatment with DPI was found to decrease the phosphorylation of STAT3. thno.orgnih.gov This inhibitory effect on STAT3 activation is a key part of the mechanism by which DPI ameliorates inflammation and attenuates tumorigenesis in these models. thno.org While some research points to this inhibition, other studies in different cell types, such as mouse embryonic stem cells, showed that DPI had no significant effect on STAT3 phosphorylation, suggesting the effect may be cell-context dependent. nih.gov
Table 2: Summary of DPI's Influence on Cellular Signaling Pathways
| Signaling Pathway | Key Proteins Modulated | Observed Effect of DPI |
| NF-κB | p65, IκBα | Inhibition of activation and nuclear translocation physiology.orgthno.orgnih.gov |
| MAPK | ERK1/2, p38 MAPK | Decreased ERK1/2 phosphorylation, Increased p38 phosphorylation thno.orgnih.gov |
| STAT3 | STAT3 | Inhibition of phosphorylation thno.orgnih.gov |
| p53 | p53, Bax | Increased expression and phosphorylation nih.gov |
p53 Pathway Activation and Regulation of Pro-apoptotic Genes
Diphenyleneiodonium has been shown to induce the expression and phosphorylation of the tumor suppressor protein p53. nih.gov The p53 pathway is a central regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. thermofisher.complos.org
In human retinal pigment epithelial cells, DPI treatment led to a significant, dose- and time-dependent induction of both the expression and phosphorylation of p53. nih.gov Activated p53, in turn, functions as a transcription factor to upregulate the expression of its target genes, including several pro-apoptotic members of the Bcl-2 family. thermofisher.com Specifically, DPI treatment has been associated with an increased protein content of the pro-apoptotic factor Bax. nih.gov Bax plays a crucial role in the intrinsic apoptotic pathway by promoting the permeabilization of the mitochondrial outer membrane. thermofisher.com
Interestingly, the activation of p53 by DPI appears to occur through a ROS-independent mechanism in some cell types. nih.gov Although DPI can induce ROS, the induction of p53 expression was observed at early time points before a detectable increase in ROS levels, and was not affected by ROS scavengers. nih.gov This suggests that DPI can activate the p53 pathway directly, rendering cells more sensitive to apoptosis. nih.gov
Effects on Cellular Processes
This compound has been shown to inhibit the proliferation of various cell types. For instance, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and the immortalized cell line HUVEC-ST. nih.gov This inhibition of cell proliferation has also been observed in mouse embryonic stem cells. nih.gov In ARPE-19 cells, DPI treatment leads to a dose- and time-dependent inhibition of growth. selleckchem.com The growth-inhibitory effects of DPI have also been documented in HCT116 p53+/+ and p53−/− cancer cells. nih.gov The mechanisms underlying this inhibition are multifaceted and can be attributed to various factors, including the modulation of mitogenic-signaling pathways and cell cycle arrest. nih.gov
DPI is a known inducer of apoptosis in several cell lines. It has been shown to cause apoptosis in human umbilical vein endothelial cells researchgate.net and HL-60 human promyelocytic leukemia cells. purdue.edu The apoptotic process initiated by DPI is often associated with the production of reactive oxygen species (ROS). researchgate.net In HCT-116 cells, DPI induces single-strand breaks in DNA, a hallmark of DNA damage that can lead to apoptosis. researchgate.net The apoptotic process triggered by DPI involves characteristics such as the translocation of membrane phospholipids (B1166683) and the presence of nuclei with condensed chromatin. researchgate.net
Furthermore, DPI-induced apoptosis is linked to the activation of caspases. The DNA fragmentation induced by DPI can be inhibited by the non-specific caspase inhibitor Z-VAD, indicating the involvement of caspases in this process. purdue.edu In ARPE-19 cells, DPI treatment not only causes DNA fragmentation but also increases the protein content of the proapoptotic factor Bax. selleckchem.com Additionally, it can induce the expression and phosphorylation of p53, a tumor suppressor protein that responds to DNA damage and can trigger apoptosis. selleckchem.com In HCT116 cells deficient in p53, DPI treatment at concentrations higher than 100 nM has been shown to induce DNA fragmentation and PARP cleavage, further confirming its role in apoptosis. nih.gov
The influence of this compound on cellular differentiation is complex and appears to be cell-type dependent. In pluripotent mouse embryonal carcinoma P19 cells, DPI is used to modulate the cellular redox state during retinoic acid-induced neural differentiation. nel.edu In MC3T3-E1 osteoblast precursor cells, DPI administration has been shown to inhibit RANKL-induced osteoclast differentiation. selleckchem.com This suggests that by altering the cellular redox environment, DPI can influence the developmental fate of stem and progenitor cells.
Recent studies have identified diphenyleneiodonium as a potential senomorphic drug, meaning it can modulate the characteristics of senescent cells. researchgate.net Senescence is a state of irreversible cell cycle arrest often characterized by increased senescence-associated β-galactosidase (SA-β-gal) activity. nih.gov DPI has been shown to significantly reduce the number of SA-β-gal positive cells in various models of cellular senescence, including stress-induced senescent NIH3T3 and IMR90 cells, and replicative senescent mouse embryonic fibroblasts. researchgate.net This anti-senescence effect is associated with a decrease in the expression of cell cycle arrest genes and senescence-associated secretory phenotype (SASP) factors. researchgate.net
Conversely, in some cancer cell models, DPI treatment itself can induce senescence. In HCT116 and MCF-7 cancer cells, DPI treatment has been observed to induce a senescent phenotype. nih.gov This suggests that the effect of DPI on senescence may be context-dependent, potentially offering therapeutic avenues for both aging-related diseases and cancer. For instance, trehalose-induced bladder smooth muscle hypercontractility in mice has been linked to increased cellular senescence, a process that is also affected by DPI. frontiersin.org
Diphenyleneiodonium significantly impacts cellular redox metabolism. nih.gov A key effect is the inhibition of the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle. nih.govscispace.com This inhibition is mediated by the blockade of several NAD(P)-dependent enzymes, such as glucose-6-phosphate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase, and lactate (B86563) dehydrogenase. nih.gov
The inhibition of the PPP leads to a reduction in cellular NADPH, a critical cofactor for many antioxidant enzymes. nih.gov This disruption of redox balance results in increased oxidative stress, characterized by a rise in reactive oxygen species (ROS) generation and lipoperoxidation. nih.gov Consequently, the glutathione/glutathione disulfide ratio decreases, and the efflux of glutathione from the cells increases. nih.gov
In the context of Mycobacterium tuberculosis, DPI treatment leads to an increase in the levels of metabolites in the pentose phosphate pathway and the TCA cycle, including lactate, fumarate, and succinate. nih.govplos.org This metabolic shift is part of the bacterium's transition into a dormant, non-cultivable state. plos.org
Diphenyleneiodonium has been shown to modulate calcium (Ca²⁺) signaling and muscle contraction. In rat cardiac myocytes, DPI suppresses cell shortening in a concentration-dependent manner. koreascience.kr It decreases the magnitude of the Ca²⁺ transient and the sarcoplasmic reticulum Ca²⁺ content. koreascience.kr This effect is attributed to the suppression of L-type Ca²⁺ channels and ryanodine (B192298) receptors (RyRs), which attenuates Ca²⁺-induced Ca²⁺ release and contractility. koreascience.krnih.gov
In smooth muscle, the effects of DPI are also pronounced. It has been found to suppress contractions evoked by various agonists in bovine tracheal smooth muscle. researchgate.net Furthermore, DPI inhibits both potassium and calcium currents in isolated pulmonary artery smooth muscle cells. plos.org The modulation of Ca²⁺ signaling by DPI is not always inhibitory; in murine macrophages, DPI enhances phagocytosis in a manner dependent on increased intracellular calcium and the activation of the p38 MAPK signaling pathway. nih.gov
Interactive Data Table: Effects of this compound on Cellular Processes
| Cellular Process | Effect | Affected Cell Types/Models | Key Findings | Citations |
| Cell Proliferation & Growth | Inhibition | HUVECs, HUVEC-ST, Mouse Embryonic Stem Cells, ARPE-19, HCT116 | Dose- and time-dependent growth inhibition; modulation of mitogenic signaling and cell cycle arrest. | nih.govnih.govselleckchem.comnih.gov |
| Cell Death | Induction of Apoptosis | HUVECs, HL-60, HCT-116, ARPE-19 | DNA fragmentation, caspase activation, increased Bax expression, p53 phosphorylation. | selleckchem.comnih.govresearchgate.netpurdue.eduresearchgate.net |
| Cellular Differentiation | Modulation | Mouse Embryonal Carcinoma P19, MC3T3-E1 | Influences neural differentiation and inhibits osteoclast differentiation by altering redox state. | selleckchem.comnel.edu |
| Cellular Senescence | Senomorphic/Inductive | NIH3T3, IMR90, MEFs, HCT116, MCF-7 | Reduces SA-β-gal activity in some models while inducing senescence in others. | nih.govresearchgate.net |
| Redox Metabolism | Inhibition of PPP & TCA Cycle | N11 Glial Cells, M. tuberculosis | Decreases glutathione ratio, increases oxidative stress; alters metabolic pathways in bacteria. | nih.govscispace.comnih.govplos.org |
| Calcium Signaling & Contraction | Modulation | Rat Cardiac Myocytes, Bovine Tracheal Smooth Muscle, Murine Macrophages | Suppresses myocyte contraction by inhibiting Ca²⁺ channels and release; enhances macrophage phagocytosis via Ca²⁺. | koreascience.krnih.govresearchgate.netnih.gov |
Attenuation of Protein Aggregation (e.g., α-synuclein)
Diphenyleneiodonium (DPI), as the sulfate salt, has been identified as an agent capable of mitigating the aggregation of specific proteins, most notably α-synuclein. The aggregation of α-synuclein is a pathological hallmark of a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease. nih.gov Research indicates that the neuroprotective effects of diphenyleneiodonium are associated with its ability to reduce the formation of these protein aggregates. nih.gov
The mechanism underlying this effect is primarily linked to its well-established role as a potent, irreversible inhibitor of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) oxidases (NOX), which are key enzymes responsible for producing superoxide and other reactive oxygen species (ROS). nih.govdrugbank.comnih.gov Oxidative stress and chronic neuroinflammation, mediated by activated microglial cells, are critical factors that promote the misfolding and subsequent aggregation of α-synuclein. nih.govd-nb.info By inhibiting NADPH oxidase, diphenyleneiodonium effectively reduces the production of ROS, thereby alleviating the oxidative environment that facilitates protein aggregation. nih.gov
In preclinical models of Parkinson's disease, treatment with diphenyleneiodonium has been shown to significantly attenuate the progressive degeneration of dopaminergic neurons. nih.gov This neuroprotective action was directly correlated with a reduction in microglial activation, a decrease in the expression of proinflammatory factors, and a marked attenuation of α-synuclein aggregation. nih.gov Studies have demonstrated that even at ultra-low doses, diphenyleneiodonium can effectively inhibit microglia-mediated chronic neuroinflammation by selectively targeting NADPH oxidase, thereby halting the progression of neurodegeneration. nih.gov The aggregation of α-synuclein is a complex process that can be initiated and accelerated by factors such as mitochondrial dysfunction and the subsequent generation of ROS. nih.gov Diphenyleneiodonium's ability to inhibit sources of ROS, such as NOX enzymes, represents a key mechanism in its capacity to interfere with the α-synuclein aggregation cascade. nih.govd-nb.info
Research Findings on Diphenyleneiodonium and α-synuclein Aggregation
The following table summarizes key research findings regarding the effect of diphenyleneiodonium on α-synuclein aggregation and related pathological markers in a model of Parkinson's disease.
| Experimental Model | Key Intervention | Observed Effects on Aggregation | Associated Outcomes | Reference |
|---|---|---|---|---|
| Mouse models of Parkinson's disease (Lipopolysaccharide-induced) | Post-treatment with ultra-low dose diphenyleneiodonium | Significant attenuation of α-synuclein aggregation in the substantia nigra. | Inhibited microglial activation, reduced expression of proinflammatory factors, protected dopaminergic neurons, and restored motor function. | nih.gov |
Applications of Diphenyleneiodonium Sulfate in Experimental Biological Models
In Vitro Cellular Models
Studies on Immune Cells (e.g., Macrophages, Neutrophils, Microglia)
Diphenyleneiodonium (B1195379) sulfate (B86663) has been instrumental in elucidating the function of NOX-derived ROS in immune cells. In macrophages, DPI has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov It also reduces macrophage infiltration and classical polarization. nih.govnih.gov Specifically, DPI can significantly inhibit M2-like macrophage polarization, which is involved in tissue repair and immunoregulation, while having a minor effect on M1-like macrophages associated with inflammation. Furthermore, studies have demonstrated that prostaglandin D2 (PGD2)/DP1 signaling has contrasting effects on macrophages and microglia, with DP1 signaling in macrophages appearing to be anti-inflammatory. mdpi.com
In neutrophils, which are key players in the innate immune response, DPI has been used to study the effects of inhibiting NOX2, the primary source of the respiratory burst. This inhibition helps in understanding the role of neutrophil-derived ROS in inflammatory processes. plos.orgresearchgate.net
In microglia, the resident immune cells of the central nervous system, DPI has been shown to be a potent inhibitor of microglial NOX2. nih.govnih.gov Subpicomolar concentrations of DPI have demonstrated neuroprotective effects in primary midbrain neuron-glia cultures by inhibiting the inflammatory response. nih.gov This suggests its potential as a therapeutic agent for neurodegenerative diseases. nih.gov In a model of periventricular leukomalacia, DPI was found to protect preoligodendrocytes from endotoxin-activated microglial toxicity by attenuating the upregulation of NOX activity. nih.gov
Investigations in Organ-Specific Cell Lines (e.g., Hepatoblastoma HepG2, Neuroblastoma, Colon Cancer HCT116, Breast Cancer MCF-7, Chondrocytes, Cardiac Myocytes, Glial Cells, ARPE-19)
DPI has been employed across a diverse range of organ-specific cell lines to dissect the involvement of NOX enzymes in various cellular functions and disease states.
In the human hepatoblastoma cell line HepG2 , DPI has been investigated for its ability to inhibit phase-1 enzyme activity, particularly cytochrome P450 monooxygenases. nih.govnih.govbiorxiv.org Studies have shown that DPI can cause a time- and concentration-dependent inhibition of CYP3A4 activity in genetically modified HepG2 cells. nih.govbiorxiv.org
Recent research on neuroblastoma has identified diphenyleneiodonium chloride (DPI) as a compound that preferentially targets MYCN-amplified neuroblastoma cells. nih.gov DPI was found to downregulate MYCN protein levels and target mitochondrial alterations induced by MYCN. nih.gov This led to reduced proliferation, survival, and malignant transformation of these cancer cells. nih.gov
In colon cancer HCT116 and breast cancer MCF-7 cell lines, DPI treatment has been shown to induce senescence, a state of permanent cell growth arrest, in a p53-dependent manner. frontiersin.orgmdpi.com This effect was correlated with a decrease in ROS levels and an upregulation of p53/p21 proteins. frontiersin.orgmdpi.com In p53-deficient HCT116 cells, however, DPI treatment predominantly led to apoptosis. frontiersin.orgmdpi.com
While direct studies on the effects of diphenyleneiodonium sulfate on chondrocytes are limited, research on cartilage biology highlights the importance of redox signaling in chondrocyte function and pathology, such as in osteoarthritis.
In rat cardiac myocytes , DPI has been shown to suppress Ca²⁺ signaling and contraction in a concentration-dependent manner. researchgate.netnih.govresearchgate.net It decreases the magnitude of the Ca²⁺ transient and the sarcoplasmic reticulum Ca²⁺ content. researchgate.netnih.govresearchgate.net These effects are thought to be related to the suppression of L-type Ca²⁺ channels and ryanodine (B192298) receptors, potentially linked to mitochondrial metabolic suppression. nih.govresearchgate.net
Studies on glial cells , particularly microglia, have demonstrated that DPI can inhibit NOX activity, thus protecting other neural cells from inflammatory damage. nih.govnih.gov In primary neuron-glia cultures, ultra-low doses of DPI showed no toxicity and effectively inhibited NOX2. nih.gov
There is a lack of direct research on the application of this compound in the ARPE-19 cell line, a model for the retinal pigment epithelium. However, studies on these cells have investigated the impact of oxidative stress on phagocytosis, a key function of the RPE. nih.gov
Table 1: Effects of this compound on Organ-Specific Cell Lines
| Cell Line | Model For | Key Findings |
|---|---|---|
| HepG2 | Hepatoblastoma | Inhibition of cytochrome P450 (CYP3A4) activity. nih.govbiorxiv.org |
| Neuroblastoma (MYCN-amplified) | Neuroblastoma | Preferential targeting, downregulation of MYCN, reduced proliferation and survival. nih.gov |
| HCT116 | Colon Cancer | Induction of senescence (p53-dependent) or apoptosis (p53-deficient). frontiersin.orgmdpi.com |
| MCF-7 | Breast Cancer | Induction of senescence. frontiersin.orgmdpi.com |
| Cardiac Myocytes | Heart Muscle Cells | Suppression of Ca²⁺ signaling and contractility. researchgate.netnih.govresearchgate.net |
| Glial Cells (Microglia) | Brain Immune Cells | Inhibition of NOX activity and neuroprotection. nih.govnih.govnih.gov |
Use in Mesenchymal Stromal Cell Research (e.g., hAMSCs, hBMSCs)
The influence of DPI on mesenchymal stromal cells (MSCs) has been a subject of investigation to understand the role of ROS in their therapeutic properties. A study comparing human amniotic membrane mesenchymal stromal cells (hAMSCs) and human bone marrow mesenchymal stromal cells (hBMSCs) revealed differences in their ROS metabolism and response to DPI. nih.govarvojournals.orgkoreamed.org In hAMSCs, which predominantly use glycolysis for energy, DPI primarily interacted with NOX and was not toxic. nih.govarvojournals.orgkoreamed.org In contrast, in hBMSCs, ROS turnover was more influenced by NOX activity than by mitochondria. nih.govarvojournals.orgkoreamed.org These findings suggest that the metabolic state of the cell can determine the primary target and effect of DPI.
Application in Microbial Research (e.g., Mycobacterium tuberculosis, Plant Pathogens like Burkholderia glumae, Fusarium graminearum)
DPI has been utilized to probe the respiratory chain and redox biology of various pathogens. In Mycobacterium tuberculosis, the causative agent of tuberculosis, DPI has been shown to induce a viable but non-culturable state, which has features similar to dormant bacilli. This includes a decrease in the biogenesis of amino acids, NAD, unsaturated fatty acids, and nucleotides. Furthermore, a series of DPI analogues have been synthesized and shown to have potent activity against M. tuberculosis.
In the context of plant pathogens, diphenyleneiodonium chloride has demonstrated potent antibacterial activity against Burkholderia glumae, the cause of bacterial panicle blight in rice, by inhibiting its proliferation. There is currently a lack of direct research investigating the effects of this compound on Fusarium graminearum.
In Vivo Animal Models (Preclinical Research)
Models of Inflammatory Diseases (e.g., Alcohol-Induced Liver Injury in Rats, LPS-Induced Pulmonary Inflammation in Rats, Colitis-Associated Colorectal Cancer in Mice)
The anti-inflammatory properties of DPI observed in vitro have been translated into various preclinical animal models of inflammatory diseases.
In a rat model of early alcohol-induced liver injury , DPI was found to prevent liver damage by inhibiting the formation of free radicals via NADPH oxidase. nih.govnih.gov This action prevented the activation of NF-κB and the subsequent expression of TNF-α mRNA in the liver, thereby reducing fat accumulation, inflammation, and necrosis. nih.govnih.gov
In rats with LPS-induced pulmonary inflammation , DPI attenuated morphological and histological alterations in the lung, reduced edema, and decreased lung permeability. plos.orgresearchgate.net It achieved this by inhibiting LPS-induced NADPH oxidase activity and the subsequent production of pro-inflammatory mediators. plos.orgresearchgate.net
In a mouse model of colitis-associated colorectal cancer , an ultralow dose of DPI significantly ameliorated colitis and attenuated colon tumorigenesis. nih.govnih.gov The mechanism involved the inhibition of pro-inflammatory cytokine production, reduced macrophage infiltration and polarization, and the inhibition of key inflammatory signaling pathways such as STAT3, MAPK, and NF-κB. nih.govnih.gov
Table 2: Effects of this compound in In Vivo Animal Models of Inflammatory Diseases
| Animal Model | Disease | Key Findings |
|---|---|---|
| Rat | Alcohol-Induced Liver Injury | Prevents liver damage by inhibiting free radical formation, NF-κB activation, and TNF-α expression. nih.govnih.gov |
| Rat | LPS-Induced Pulmonary Inflammation | Attenuates lung alterations, reduces edema and permeability by inhibiting NADPH oxidase activity. plos.orgresearchgate.net |
| Mouse | Colitis-Associated Colorectal Cancer | Ameliorates colitis and attenuates tumorigenesis by inhibiting pro-inflammatory cytokines and signaling pathways. nih.govnih.gov |
Neurodegenerative Disease Models (e.g., Parkinson's Disease Models in Mice, Neuroinflammation Studies)
This compound has been investigated for its neuroprotective potential in experimental models of neurodegenerative diseases, particularly those involving neuroinflammation. In mouse models of Parkinson's disease, post-treatment with an ultra-low dose of diphenyleneiodonium has been shown to significantly attenuate the progressive degeneration of dopaminergic neurons and improve motor function as measured by rotarod activity. researchgate.netphytojournal.com This neuroprotective effect is associated with the inhibition of microglial activation, a key component of neuroinflammation. researchgate.netphytojournal.com
Research indicates that diphenyleneiodonium reduces the expression of proinflammatory factors and attenuates the aggregation of α-synuclein, a protein central to the pathology of Parkinson's disease. researchgate.netphytojournal.com Notably, treatment initiated even after a significant loss of dopaminergic neurons has demonstrated efficacy in protecting the remaining neuronal population and restoring motor function. researchgate.netphytojournal.com Pathophysiological evaluations in these mouse models revealed no overt signs of toxicity from the diphenyleneiodonium treatment, with assessments of body weight, organ health, and neuronal counts showing no adverse effects. researchgate.netphytojournal.com The mechanism of action is believed to involve the potent reduction of microglia-mediated chronic neuroinflammation through the selective inhibition of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, a key enzyme responsible for producing superoxide (B77818). researchgate.netphytojournal.com
Furthermore, in models of focal cerebral ischemia in rats, diphenyleneiodonium has been shown to confer neuroprotection by reducing the production of reactive oxygen species (ROS). apsnet.org Its neuroprotective action extends to averting the immune response, as evidenced by microarray analysis of gene expression in the brain. apsnet.org Diphenyleneiodonium treatment significantly suppresses gene networks implicated in the inflammatory response, including the integrin and interleukin-17A-signaling pathways. apsnet.org This suggests that the neuroprotective effects are mediated not only by suppressing ischemia-triggered oxidative stress but also by limiting leukocyte migration and infiltration. apsnet.org
| Model | Key Findings | Associated Mechanisms |
|---|---|---|
| Parkinson's Disease (Mice) | Attenuated dopaminergic degeneration, improved motor function. researchgate.netphytojournal.com | Inhibition of microglial activation, reduced proinflammatory factors, attenuated α-synuclein aggregation. researchgate.netphytojournal.com |
| Focal Cerebral Ischemia (Rats) | Conferred neuroprotection, averted immune response. apsnet.org | Reduced ROS production, suppression of inflammatory gene networks (integrin and interleukin-17A signaling). apsnet.org |
Studies in Infectious Disease Models (e.g., Herpes Stromal Keratitis in Mice)
In a mouse model of Herpes Stromal Keratitis (HSK), a condition resulting from recurrent corneal herpes simplex virus 1 (HSV-1) infection, diphenyleneiodonium treatment has been shown to reduce the severity of lesions. nih.govyoutube.com HSK is an immunoinflammatory condition where neutrophils play a crucial role in the development of lesions. nih.gov Treatment of HSV-1-infected mice with diphenyleneiodonium resulted in a decrease in the frequency of neutrophils in HSK lesions, which was associated with reduced corneal pathology. nih.govyoutube.com
Interestingly, the mechanism of action in this model appears paradoxical. While diphenyleneiodonium is known as a flavoenzyme inhibitor, its administration to HSV-1-infected mice led to an increase in the intracellular levels of reactive oxygen species (ROS) in neutrophils. nih.govyoutube.com Excessive ROS can induce cell death, and accordingly, a significant decrease in neutrophil frequency in the peripheral blood and corneas of infected mice was observed following treatment. nih.govyoutube.com This reduction in the neutrophil population in the cornea is linked to the amelioration of HSK severity. nih.govyoutube.com
| Model | Key Findings | Associated Mechanisms |
|---|---|---|
| Herpes Stromal Keratitis (Mice) | Reduced severity of corneal lesions, decreased neutrophil frequency in lesions. nih.govyoutube.com | Increased intracellular ROS in neutrophils, leading to a reduction in neutrophil frequency in peripheral blood and corneas. nih.govyoutube.com |
Aging Models (e.g., Aged Mice)
Diphenyleneiodonium has been identified as a potential senomorphic compound, a class of drugs that can ameliorate the negative effects of cellular senescence, in studies involving aged mice. consensus.app In eighty-eight-week-old mice, treatment with diphenyleneiodonium led to a significant reduction in the number of senescence-associated β-galactosidase (SA-β-gal) positive cells in the liver and kidneys. consensus.app This was accompanied by a reduced expression of cell cycle arrest genes and senescence-associated secretory phenotype (SASP) factors in these organs. consensus.app
Pathological and functional assays in these aged mice demonstrated that diphenyleneiodonium treatment not only reduced liver fibrosis and immune cell infiltration but also improved age-related physical impairments. consensus.app The underlying mechanism appears to be related to the modulation of mitochondrial morphology. consensus.app Diphenyleneiodonium promotes mitochondrial fission by enhancing AMPK/MFF phosphorylation and DRP1 mitochondrial translocation. consensus.app The anti-senescence effects of diphenyleneiodonium were abolished when DRP1 was inhibited, confirming the crucial role of mitochondrial fission in its mechanism of action. consensus.app
| Model | Key Findings | Associated Mechanisms |
|---|---|---|
| Aged Mice (88 weeks old) | Reduced senescent cells in liver and kidneys, decreased liver fibrosis and immune cell infiltration, improved physical function. consensus.app | Promotes mitochondrial fission via AMPK/MFF/DRP1 pathway. consensus.app |
Organ-Specific Pathophysiology Studies (e.g., Cardiac Function in Rats, Liver in Rats)
The effects of this compound have been examined in organ-specific pathophysiology models, particularly in the heart and liver of rats.
In isolated rat cardiac myocytes, diphenyleneiodonium has been shown to suppress Ca2+ signaling and contraction in a concentration-dependent manner. frontiersin.orgnih.govmdpi.com It reduces the magnitude of the Ca2+ transient and the sarcoplasmic reticulum Ca2+ content. nih.govmdpi.com The compound also decreases the L-type Ca2+ current and the frequency of Ca2+ sparks, which are elementary Ca2+ release events. frontiersin.orgmdpi.com These effects suggest that diphenyleneiodonium may suppress the L-type Ca2+ channel and ryanodine receptors (RyR), thereby attenuating Ca2+-induced Ca2+ release and contractility in cardiac myocytes. frontiersin.orgmdpi.com This action may be related to the suppression of mitochondrial metabolism. frontiersin.orgmdpi.com
In a rat model of early alcohol-induced liver injury, this compound demonstrated a significant protective effect. In rats fed a high-fat liquid diet with ethanol (B145695), diphenyleneiodonium treatment blunted the development of severe fat accumulation, mild inflammation, and necrosis in the liver. The administration of ethanol was also associated with increased free radical adduct formation, activation of nuclear factor-κB (NF-κB), and increased expression of tumor necrosis factor-α (TNF-α) mRNA in the liver. Diphenyleneiodonium almost completely blunted these molecular changes. These findings indicate that diphenyleneiodonium prevents early alcohol-induced liver injury, likely by inhibiting free radical formation via NADPH oxidase, which in turn prevents the activation of NF-κB and the subsequent expression of TNF-α mRNA.
| Model | Key Findings | Associated Mechanisms |
|---|---|---|
| Rat Cardiac Myocytes | Suppressed cell shortening and Ca2+ transients. frontiersin.orgnih.govmdpi.com | Inhibition of L-type Ca2+ channels and ryanodine receptors, potential suppression of mitochondrial metabolism. frontiersin.orgmdpi.com |
| Rat Model of Alcohol-Induced Liver Injury | Prevented fat accumulation, inflammation, and necrosis. | Inhibition of NADPH oxidase, leading to reduced free radical formation, NF-κB activation, and TNF-α expression. |
Dose-Dependent Experimental Effects and Considerations in Animal Models
The experimental effects of diphenyleneiodonium are dose-dependent, a critical consideration in animal models. In studies of rat cardiac myocytes, diphenyleneiodonium suppressed cell shortenings in a concentration-dependent manner, with a 50% inhibitory concentration (IC50) of approximately 0.17 µM. nih.govmdpi.com The L-type Ca2+ current was also decreased in a concentration-dependent fashion, with an IC50 of about 40.3 µM. nih.govmdpi.com
In a mouse model of Herpes Stromal Keratitis, a subcutaneous dose of 1 mg/kg/day was effective in reducing the severity of lesions. nih.gov In a rat model of alcohol-induced liver injury, subcutaneous injections over four weeks were sufficient to prevent pathological changes in the liver.
It is important to note that while diphenyleneiodonium is widely used as an inhibitor of flavoenzymes like NADPH oxidase, it may not be entirely specific. Studies in glial cells have shown that incubation with diphenyleneiodonium can inhibit the pentose (B10789219) phosphate pathway and the tricarboxylic acid cycle in a dose-dependent manner. This was accompanied by a dose-dependent increase in reactive oxygen species generation, lipoperoxidation, and leakage of lactate (B86563) dehydrogenase, suggesting an induction of oxidative stress and cytotoxicity. These findings suggest that some of the observed in vitro and in vivo effects of diphenyleneiodonium should be interpreted with caution, considering its potential to influence cellular redox metabolism through multiple pathways.
| Model/System | Dose/Concentration | Observed Effect |
|---|---|---|
| Rat Cardiac Myocytes | IC50 of ~0.17 µM | 50% inhibition of cell shortening. nih.govmdpi.com |
| Rat Cardiac Myocytes | IC50 of ~40.3 µM | 50% inhibition of L-type Ca2+ current. nih.govmdpi.com |
| Mouse Model of Herpes Stromal Keratitis | 1 mg/kg/day (subcutaneous) | Reduced severity of corneal lesions. nih.gov |
| Glial Cells (in vitro) | Dose-dependent | Inhibition of pentose phosphate pathway and TCA cycle; induction of oxidative stress. |
Methodological Approaches in Diphenyleneiodonium Sulfate Research
Biochemical Assays for Enzyme Activity
Biochemical assays are fundamental in determining the direct effect of diphenyleneiodonium (B1195379) sulfate (B86663) on specific enzymes. These assays typically involve measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor to quantify its potency and characterize the nature of the inhibition.
The inhibitory effect of diphenyleneiodonium sulfate on NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), is a central focus of many studies. aai.orgphysiology.org The activity of this enzyme is commonly measured using several established methods:
Cytochrome c Reduction Assay : This is a gold standard method that specifically measures extracellular superoxide (B77818) production. aai.org The assay relies on the principle that superoxide anions (O₂⁻) reduce cytochrome c, leading to a measurable change in absorbance. aai.org The complete suppression of superoxide formation by DPI can be quantified through this spectrophotometric method. aai.org
Luminol/Isoluminol-Amplified Chemiluminescence : This technique is used to detect both intracellular and extracellular ROS. Luminol and its derivatives emit light upon oxidation by ROS, and the resulting chemiluminescence can be measured to determine NADPH oxidase activity. This method has been employed to demonstrate that DPI can selectively inhibit intracellular ROS production at lower concentrations than those required to inhibit extracellular ROS release. aai.org
In-Gel NADPH Oxidase Activity Assay : This method involves separating proteins by native polyacrylamide gel electrophoresis (PAGE) and then incubating the gel in a solution containing NADPH and a substrate like nitroblue tetrazolium (NBT). frontiersin.org The reduction of NBT by superoxide produces a colored precipitate, allowing for the visualization of NADPH oxidase activity as bands within the gel. The inhibitory effect of DPI can be confirmed by adding it to the developing solution. frontiersin.org
Electron Spin Resonance (ESR) Spectroscopy : This technique can be used to detect and quantify free radical adducts formed as a result of NADPH oxidase activity. Studies have shown that DPI can significantly blunt the formation of these adducts in models of alcohol-induced liver injury. physiology.org
Table 1: Research Findings on DPI and NADPH Oxidase Activity
| Method | Key Finding with this compound | Reference |
|---|---|---|
| Cytochrome c Reduction Assay | Completely suppresses PMA-induced extracellular superoxide formation at concentrations >10 μM. | aai.org |
| Luminol/Isoluminol-Amplified Chemiluminescence | Selectively inhibits intracellular ROS production with a lower IC50 value and faster onset compared to extracellular ROS. | aai.org |
| In-Gel NADPH Oxidase Activity Assay | Inhibits the NBT reduction activity of NADPH oxidase in native PAGE gels. | frontiersin.org |
| Electron Spin Resonance (ESR) Spectroscopy | Almost completely blunted free radical adduct formation in enteral ethanol-fed rats. | physiology.org |
This compound is also a known inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). oup.comrndsystems.com Various assays are employed to measure NOS activity and its inhibition by DPI:
Griess Reaction : This colorimetric assay is a common method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite (B80452) and nitrate (B79036). ncats.ionih.gov Studies have used this method to determine the IC₅₀ value for DPI's inhibition of NO production. nih.gov
Reduction-Linked Chemiluminescence : This method offers a direct measurement of nitric oxide. Samples are assayed for nitrate by reduction-linked chemiluminescence using a nitric oxide analyzer. oup.com
Radiometric Assays : Some studies utilize the conversion of radiolabeled L-arginine to L-citrulline to measure NOS activity. The amount of radiolabeled L-citrulline produced is proportional to the enzyme's activity.
Table 2: Research Findings on DPI and Nitric Oxide Synthase Activity
| Method | Key Finding with this compound | Reference |
|---|---|---|
| Griess Reaction | Effectively inhibited NO production with an IC50 of 0.03 ± 0.004 µM. | nih.gov |
| Reduction-Linked Chemiluminescence | Used to quantify nitric oxide production in reaction mixtures containing iNOS. | oup.com |
Research has revealed that this compound also acts as a potent inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov
Modified Ellman Assay : This is the most widely used spectrophotometric method for measuring cholinesterase activity. nih.govpublichealthtoxicology.com The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine, with 5,5'-dithio-bis-2-nitrobenzoic acid (DTNB), which produces a yellow-colored product that can be measured at 412 nm. nih.govpublichealthtoxicology.com This assay has been used to determine the IC₅₀ values of DPI for both AChE and BChE, revealing a mixed non-competitive type of inhibition. nih.govnih.gov
Table 3: Research Findings on DPI and Cholinesterase Activity
| Enzyme | Assay Method | IC50 Value of DPI | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Modified Ellman Assay | ~8 x 10⁻⁶ M | nih.govnih.gov |
| Butyrylcholinesterase (BChE) | Modified Ellman Assay | ~6 x 10⁻⁷ M | nih.govnih.gov |
This compound has been shown to inhibit xanthine (B1682287) oxidase, another flavoprotein that can be a source of reactive oxygen species. nih.govphysiology.org While specific assay details in the context of DPI inhibition are less commonly reported in some studies, the activity of xanthine oxidase is typically measured by monitoring the oxidation of xanthine to uric acid, which can be followed spectrophotometrically. Research has confirmed that DPI inhibits xanthine oxidase, although often at micromolar concentrations. nih.gov
The effect of this compound on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has been investigated using various assays. oup.comnih.gov
Microsomal CYP Enzyme Activity Assays : These assays measure the metabolism of specific substrates by CYP enzymes in liver microsomes. The inhibition of CYP-mediated monooxygenase activity by DPI has been shown to be time and concentration-dependent, with IC₅₀ values in the low micromolar range. oup.com
Cytochrome P450 Reductase-Mediated Cytochrome c Reduction : The activity of cytochrome P450 reductase, a partner enzyme for CYPs, can be assessed by its ability to reduce cytochrome c, which is monitored by changes in absorbance at 550 nm. oup.com Studies have found that higher concentrations of DPI are required to inhibit cytochrome P450 reductase compared to the CYP-mediated reactions themselves. oup.com
Cell-Based CYP Activity Assays : In vitro cell models, such as HepG2 cells overexpressing specific CYP isoforms (e.g., CYP3A4), are used to assess the inhibitory effects of DPI. nih.gov The activity of the enzyme is measured, and the results have shown that DPI can lead to a significant, and at higher concentrations, almost complete inhibition of CYP3A4 activity. nih.gov
Table 4: Research Findings on DPI and Cytochrome P450 Activity
| Assay | Key Finding with this compound | Reference |
|---|---|---|
| Microsomal CYP Monooxygenase Activity | Time and concentration-dependent inhibition with IC50 values ranging from 0.06 to 1.9 µM. | oup.com |
| Cell-Based CYP3A4 Activity Assay | 50 nM DPI reduced CYP3A4 activity to about 60%; 500 nM caused almost complete inhibition in HepG2-CYP3A4 cells. | nih.gov |
Cellular and Molecular Biology Techniques
To understand the broader biological consequences of this compound treatment, researchers employ a range of cellular and molecular biology techniques. These methods allow for the investigation of changes in gene expression, protein levels, and cellular processes that are affected by DPI-induced enzyme inhibition.
Western Blotting : This technique is used to detect and quantify the expression levels of specific proteins. For instance, Western blot analysis has been used to show that DPI can inhibit the IL-1-induced synthesis of iNOS protein in chondrocytes. nih.gov It has also been used to assess the expression of NADPH-cytochrome P450 reductase. nih.gov
Northern Blotting : This method is used to study gene expression by detecting specific RNA sequences. It has been employed to demonstrate that DPI dose-dependently inhibits IL-1-induced iNOS mRNA synthesis. nih.gov
Electrophoretic Mobility Shift Assay (EMSA) : EMSA is used to study protein-DNA interactions, particularly the activation of transcription factors like NF-κB. Research has shown that DPI can inhibit the activation of NF-κB, which is a key step in the expression of inflammatory genes like iNOS. physiology.orgnih.gov
Flow Cytometry : This technique is used for the analysis of cells, including the measurement of intracellular ROS levels. Using cell-permeable fluorescent probes, flow cytometry has been instrumental in showing that neutrophils in herpes stromal keratitis corneas have high levels of ROS and that DPI treatment can alter these levels. nih.gov
Fluorescence Microscopy : This imaging technique is used to visualize the localization and changes in cellular components. For example, it can be used to observe changes in mitochondrial membrane potential and the release of ROS-sensitive fluorescent probes within cells following DPI treatment. mdpi.com
Cell Viability and Proliferation Assays : Various assays are used to determine the effect of DPI on cell health. These can include assays that measure intracellular ATP levels, which have been shown to be reduced by high concentrations of DPI. nih.gov Other assays, such as wound-healing and sphere formation assays, are used to assess the impact of DPI on cancer stem cell characteristics. nih.gov
Reactive Oxygen Species Detection
The generation of reactive oxygen species (ROS) is a key cellular process influenced by DPI. Researchers employ several techniques to detect and quantify ROS levels.
Fluorescent Probes: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (CM-H2DCFDA) are commonly used. mdpi.complos.org This cell-permeable dye becomes fluorescent upon oxidation by ROS. nih.gov Studies have utilized CM-H2DCFDA to demonstrate that while DPI can inhibit NOX-dependent ROS production, it can also induce a burst of cellular ROS at higher concentrations, likely through its effects on mitochondria. mdpi.comresearchgate.net Dihydroethidium (DHE) is another fluorescent probe used to specifically detect superoxide levels. plos.org
Flow Cytometry: This technique allows for the quantification of fluorescence in individual cells, providing a robust method for analyzing ROS production in cell populations. nih.govthno.org Flow cytometry, in conjunction with fluorescent probes like CellROX Green or CM-H2DCFDA, has been used to measure intracellular ROS levels in various cell types following DPI treatment. mdpi.comnih.govthno.org For instance, it was used to show that DPI treatment paradoxically increased intracellular ROS in neutrophils in a model of herpes stromal keratitis. nih.gov
Electron Spin Resonance (ESR) Spectroscopy: ESR is a highly specific method for detecting and identifying free radicals. In studies of alcohol-induced liver injury, ESR spectroscopy of bile from rats treated with the spin-trapping agent α-(4-pyridyl-1-oxide)-N-t-butylnitrone (POBN) was used to monitor hepatic free radical-adduct formation in vivo. physiology.org This research demonstrated that DPI, an NADPH oxidase inhibitor, prevented the formation of these free radical adducts. physiology.org
| Method | Probe/Reagent | Detected Species | Key Findings with this compound |
|---|---|---|---|
| Fluorescent Microscopy/Flow Cytometry | CM-H2DCFDA | General ROS | DPI can both inhibit NOX-derived ROS and, at higher concentrations, induce mitochondrial ROS production. mdpi.comresearchgate.net |
| Flow Cytometry | CellROX Green | General ROS | DPI treatment increased intracellular ROS levels in neutrophils. nih.gov |
| HPLC/Flow Cytometry | Dihydroethidium (DHE) | Superoxide (O2•−) | DPI treatment led to decreased superoxide levels in Mycobacterium tuberculosis. plos.org |
| Electron Spin Resonance (ESR) | POBN (spin trap) | Free radical adducts | DPI prevented alcohol-induced free radical formation in rat liver. physiology.org |
Gene Expression Analysis
To understand how this compound affects cellular function at the genetic level, researchers analyze changes in gene expression.
Real-time Polymerase Chain Reaction (RT-PCR/qPCR): This is a widely used method to quantify mRNA levels of specific genes. For example, RT-PCR was used to show that DPI treatment blunted the ethanol-induced increase in tumor necrosis factor-α (TNF-α) mRNA expression in rat livers. physiology.org In other studies, qPCR helped determine that DPI treatment downregulated cell cycle arrest genes and senescence-associated secretory phenotype (SASP) factors in senescent cells. researchgate.netnih.gov It has also been used to quantify the expression of mitochondrial genes, revealing that DPI significantly reduced their expression in neuroblastoma cells. biorxiv.org
Northern Blot: While less common now due to the prevalence of RT-PCR, Northern blotting is a classic technique for detecting and quantifying specific RNA molecules. It involves separating RNA by size via gel electrophoresis and transferring it to a membrane for hybridization with a labeled probe.
| Technique | Target Genes | Organism/Cell Model | Observed Effect of this compound |
|---|---|---|---|
| RT-PCR | Tumor necrosis factor-α (TNF-α) | Rat Liver | Blunted the ethanol-induced increase in TNF-α mRNA. physiology.org |
| qPCR | Cell cycle arrest genes, SASP factors | Senescent NIH3T3, IMR90, MEFs | Downregulated expression. researchgate.netnih.gov |
| RT-qPCR | Mitochondrial genes | Neuroblastoma cells | Reduced expression. biorxiv.org |
Protein Expression and Modification Analysis
Investigating the impact of this compound on the proteome provides crucial insights into its cellular effects.
Western Blot: This technique is fundamental for detecting and quantifying specific proteins. Researchers have used Western blotting to show that DPI treatment can decrease the phosphorylation of key signaling proteins like STAT3, ERK1/2, and NF-κB p65 in a colitis model. nih.gov It has also been used to demonstrate that DPI prevents the high glucose-induced suppression of PPARγ expression in bovine retinal endothelial cells. arvojournals.org Furthermore, Western blots have revealed that DPI treatment alters the expression of proteins in the electron transport chain and downregulates MYCN protein levels in neuroblastoma cells. biorxiv.org
Immunofluorescence and Immunohistochemistry: These microscopy-based techniques use antibodies to visualize the localization and expression of specific proteins within cells and tissues. Immunofluorescence was used to show that DPI treatment reduced macrophage infiltration in a mouse model of colitis-associated colorectal cancer. thno.orgnih.gov In retinal tissues, immunofluorescence confirmed that DPI could prevent the diabetes-induced suppression of PPARγ. arvojournals.org Immunohistochemistry has been used to examine immune cell infiltration and macrophage polarization in tissues treated with DPI. thno.orgnih.gov
| Technique | Target Protein/Pathway | Cell/Tissue Model | Key Findings with this compound |
|---|---|---|---|
| Western Blot | Phospho-STAT3, Phospho-ERK1/2, Phospho-NF-κB p65 | Mouse Colitis Model | Decreased phosphorylation of inflammatory signaling proteins. nih.gov |
| Western Blot | PPARγ | Bovine Retinal Endothelial Cells | Prevented high glucose-induced suppression of PPARγ. arvojournals.org |
| Western Blot | MYCN, Electron Transport Chain Proteins | Neuroblastoma Cells | Downregulated MYCN and altered ETC protein expression. biorxiv.org |
| Immunofluorescence | F4/80 (Macrophage marker) | Mouse Colitis Model | Reduced macrophage infiltration. nih.gov |
| Immunohistochemistry | Immune Cell Markers | Mouse Colitis-Associated Cancer Model | Examined changes in immune cell infiltration and polarization. thno.org |
Assessment of Mitochondrial Function
Given that mitochondria are a target of DPI, assessing their function is critical.
Oxygen Consumption Rate (OCR): OCR is a key measure of mitochondrial respiration and can be measured using instruments like the Seahorse XF Analyzer. Studies have shown that DPI significantly reduces the heightened OCR associated with cellular senescence. researchgate.netnih.gov
Membrane Potential Dyes: The mitochondrial membrane potential (ΔΨm) is an indicator of mitochondrial health. Dyes like tetramethylrhodamine (B1193902) methyl ester (TMRM) accumulate in healthy mitochondria with a high membrane potential. mdpi.comresearchgate.net Research has demonstrated that high concentrations of DPI can induce a drop in mitochondrial membrane potential, indicating mitochondrial dysfunction. mdpi.comresearchgate.net
| Method | Parameter Measured | Cell Model | Observed Effect of this compound |
|---|---|---|---|
| Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) | Senescent Cells | Significantly reduced senescence-associated hyper-OCR. researchgate.netnih.gov |
| Fluorescent Microscopy | Mitochondrial Membrane Potential (ΔΨm) | MG-63, hAMSCs | High concentrations caused a drop in ΔΨm. mdpi.com |
Apoptosis and Cell Death Detection
DPI can induce programmed cell death, or apoptosis, and various assays are used to detect this process.
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of DNA into nucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel or quantified using ELISA-based methods, such as the cell death detection ELISA which measures histone-associated DNA fragments. purdue.edunih.gov Studies have shown that DPI can trigger DNA fragmentation in HL-60 cells. purdue.edu The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another method that detects DNA breaks by labeling the free 3'-hydroxyl ends. spandidos-publications.com
Caspase Assays: Caspases are a family of proteases that are central to the apoptotic process. Their activity can be measured using fluorogenic or colorimetric substrates. nih.govspandidos-publications.com For example, assays can measure the activity of initiator caspases like caspase-9 and effector caspases like caspase-3. nih.govspandidos-publications.com Pretreatment with DPI has been shown to block the activation of caspase-3 induced by other stimuli. researchgate.net
Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. This can be detected by separating cytosolic and mitochondrial fractions of a cell lysate and then performing a Western blot for cytochrome c. researchgate.net
| Apoptotic Event | Detection Method | Key Findings with this compound |
|---|---|---|
| DNA Fragmentation | Agarose Gel Electrophoresis, Cell Death Detection ELISA, TUNEL Assay | DPI was shown to induce DNA fragmentation in HL-60 cells. purdue.edu |
| Caspase Activation | Fluorogenic/Colorimetric Substrate Assays | DPI blocked TGF-β1-induced caspase-3 activation. researchgate.net |
| Cytochrome C Release | Western Blot of Cytosolic Fractions | DPI's effect on this pathway is a subject of investigation. researchgate.net |
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Cellular senescence is a state of irreversible growth arrest, and it can be identified by specific markers.
SA-β-gal Staining: This is a widely used histochemical stain to detect senescent cells. ejh.it The enzyme β-galactosidase becomes active at a suboptimal pH of 6.0 in senescent cells, leading to a blue precipitate when the substrate X-gal is provided. ejh.itresearchgate.net Research has demonstrated that DPI treatment significantly reduces the number of SA-β-gal positive cells in various models of cellular senescence, including stress-induced and replicative senescence. researchgate.netnih.gov This effect has been observed both in cell culture and in the livers and kidneys of aged mice treated with DPI. researchgate.netnih.gov
| Method | Principle | Model | Observed Effect of this compound |
|---|---|---|---|
| SA-β-gal Staining | Detects β-galactosidase activity at pH 6.0, a marker of senescent cells. ejh.itresearchgate.net | Stress-induced and replicative senescent cells (NIH3T3, IMR90, MEFs) | Significantly reduced the number of SA-β-gal positive cells. researchgate.netnih.gov |
| SA-β-gal Staining | Detects β-galactosidase activity at pH 6.0. ejh.itresearchgate.net | Aged Mice (Liver, Kidney) | Significantly reduced the number of SA-β-gal positive cells. researchgate.net |
| SA-β-gal Staining | Detects β-galactosidase activity at pH 6.0. ejh.itresearchgate.net | Mouse bladder tissue | In a study on bladder hypercontractility, DPI abolished the effect induced by trehalose, which was associated with increased SA-β-gal activity. nih.gov |
Metabolomic and Proteomic Profiling
Metabolomic and proteomic approaches have been instrumental in elucidating the molecular mechanisms underlying the effects of this compound. These techniques provide a comprehensive overview of the changes in small molecule metabolites and the protein landscape within biological systems upon treatment with the compound.
Untargeted Metabolomics for Pathway Analysis
Untargeted metabolomics serves as a powerful tool to map the global metabolic changes induced by diphenyleneiodonium. By analyzing the complete set of metabolites in a cell or tissue, researchers can identify perturbed metabolic pathways, offering insights into the compound's mode of action beyond its known inhibitory effects on flavoenzymes.
In a study on Mycobacterium tuberculosis, treatment with diphenyleneiodonium was shown to induce a viable but non-culturable state, akin to dormancy. nih.govplos.org A comprehensive, untargeted metabolic profiling of these mycobacteria revealed significant alterations in their metabolism. nih.gov Key findings from this metabolomic analysis indicated a decrease in the biosynthesis of amino acids, NAD, unsaturated fatty acids, and nucleotides. nih.gov Conversely, there was an observed increase in the levels of metabolites associated with the lactate (B86563), fumarate, succinate (B1194679), and pentose (B10789219) phosphate (B84403) pathways. nih.gov Furthermore, an increase in mycothiol (B1677580) and sulfate metabolites was noted, which is a characteristic feature of dormant bacilli. nih.gov These findings highlight a significant metabolic shift from an active, replicative state to a dormant-like phenotype induced by diphenyleneiodonium.
Another study utilizing untargeted metabolomics in Saccharomyces cerevisiae to investigate the effects of ultrasound on ethanol (B145695) production referenced diphenyleneiodonium as a known inhibitor of NADPH oxidase. nih.gov The metabolomic analysis in this context focused on identifying key metabolites and pathway perturbations related to ethanol synthesis, such as the upregulation of D-glucose and NADH. nih.gov While not directly treating the yeast with diphenyleneiodonium, this research underscores the utility of untargeted metabolomics in understanding pathways where such inhibitors are relevant. nih.gov
The general workflow for untargeted metabolomics involves sophisticated analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS), to detect a wide array of metabolites. nih.gov Subsequent data analysis, including principal component analysis (PCA) and pathway enrichment analysis, helps to identify the metabolic pathways most significantly affected. nih.govosti.gov
Table 1: Summary of Metabolomic Changes in Mycobacterium tuberculosis Treated with Diphenyleneiodonium
| Metabolic Pathway | Observed Change | Associated Metabolites |
|---|---|---|
| Amino Acid Biosynthesis | Decreased | Various amino acids |
| NAD Biosynthesis | Decreased | NAD |
| Unsaturated Fatty Acid Biosynthesis | Decreased | Various unsaturated fatty acids |
| Nucleotide Biosynthesis | Decreased | Various nucleotides |
| Lactate/Fumarate/Succinate Pathways | Increased | Lactate, Fumarate, Succinate |
| Pentose Phosphate Pathway | Increased | Intermediates of PPP |
| Mycothiol/Sulfate Metabolism | Increased | Mycothiol, Sulfate metabolites |
Data sourced from studies on the effect of diphenyleneiodonium on Mycobacterium tuberculosis. nih.gov
Proteomic Analysis of Protein Expression and Alterations
Proteomic analysis complements metabolomics by providing a global view of protein expression and post-translational modifications, which can be altered by diphenyleneiodonium. This approach is crucial for identifying direct protein targets and downstream effects on cellular signaling and function.
A study investigating the effects of diphenyleneiodonium on human neutrophils aimed to characterize its interaction with NADPH oxidase, a primary target. aai.org Proteomic analysis was employed to determine if diphenyleneiodonium formed a covalent bond with the p40phox subunit of the NADPH oxidase complex. aai.org Recombinant p40phox protein was incubated with diphenyleneiodonium and subsequently analyzed by LC-MS/MS. aai.org The results of this proteomic investigation showed no evidence of covalent modification of any peptide within the p40phox protein by diphenyleneiodonium, even when a significant portion of the protein sequence was characterized. aai.org This suggests that the inhibitory action of diphenyleneiodonium on NADPH oxidase may not involve a direct, stable covalent interaction with the p40phox subunit. aai.org
In a different biological context, research on stone cell formation in pear fruit utilized a combination of transcriptomic, proteomic, and metabolomic analyses. researchgate.net While the primary focus was not on this compound, the study used diphenyleneiodonium chloride (DPI), a related salt, as a tool to investigate the role of reactive oxygen species (ROS) in lignification. researchgate.net The proteomic data, in conjunction with other omics data, helped to elucidate the complex regulatory networks, including protein modifications, that govern lignin (B12514952) biosynthesis—a process influenced by ROS which can be modulated by DPI. researchgate.net
Electrophysiological Techniques (e.g., Patch Clamp for Ion Channels, Ca2+ Signaling)
Electrophysiological techniques, particularly the patch-clamp method, have been essential in dissecting the effects of diphenyleneiodonium on the electrical properties of cells, including ion channel function and calcium (Ca2+) signaling. wikipedia.orgpressbooks.pub These studies reveal that beyond its role as an NADPH oxidase inhibitor, diphenyleneiodonium can directly modulate ion channels and intracellular Ca2+ homeostasis.
In isolated rat cardiac myocytes, the effects of diphenyleneiodonium on contraction and Ca2+ signaling were investigated using whole-cell patch-clamp and confocal imaging. koreascience.krkjpp.netnih.gov The application of diphenyleneiodonium led to a concentration-dependent decrease in the L-type Ca2+ current (ICa). koreascience.kr It also suppressed Ca2+ transients and reduced the sarcoplasmic reticulum Ca2+ content. koreascience.krnih.gov Specifically, 3 µM diphenyleneiodonium decreased the magnitude of the Ca2+ transient without affecting its half-decay time. koreascience.kr These results indicate that diphenyleneiodonium attenuates Ca2+-induced Ca2+ release and contractility in cardiac myocytes, partly by inhibiting L-type Ca2+ channels. koreascience.kr
Further research using patch-clamp experiments demonstrated that diphenyleneiodonium can directly activate the human TRPA1 channel, a nociceptor. physiology.org This activation was observed in excised membrane patches in both outside-out and inside-out configurations, suggesting a direct interaction with the channel or the membrane environment, independent of intracellular signaling cascades. physiology.org
Studies on human neutrophils have also utilized electrophysiological approaches. nih.gov The patch-clamp technique allows for the simultaneous recording of electron current generated by NADPH oxidase and the associated proton (H+) flux, which is critical for charge balance during the respiratory burst. nih.gov While not directly a study on diphenyleneiodonium's electrophysiological effects, this highlights the utility of the technique in studying processes that diphenyleneiodonium inhibits. In other neutrophil studies, diphenyleneiodonium was shown not to cause general cell damage, as cells treated with high concentrations were still capable of intracellular calcium signaling in response to stimuli. aai.org
Table 2: Summary of Electrophysiological Effects of Diphenyleneiodonium
| Cell Type | Technique | Key Finding | Reference |
|---|---|---|---|
| Rat Cardiac Myocytes | Whole-cell patch clamp, Confocal imaging | Decreased L-type Ca2+ current and Ca2+ transients. | koreascience.krkjpp.net |
| HEK cells expressing TRPA1 | Patch-clamp (whole-cell, outside-out, inside-out) | Direct activation of the TRPA1 ion channel. | physiology.org |
| Rat Thick Ascending Limb | Cell-attached patch clamp | Attenuated the effect of Angiotensin II on 10-pS Cl- channels. | researchgate.net |
Histopathological and Morphological Assessments
Histopathological and morphological examinations are crucial for understanding the in-vivo effects of this compound at the tissue and cellular levels. These assessments provide visual evidence of the compound's impact on organ structure, inflammation, and cellular composition in various pathological models.
Tissue Staining (e.g., Hematoxylin and Eosin, Giemsa)
Standard histological staining techniques are widely used to evaluate tissue architecture and identify cellular changes following treatment with diphenyleneiodonium. Hematoxylin and Eosin (H&E) staining is the most common method for assessing general morphology, inflammation, and tissue injury. nih.govphysiology.orgmdpi.com
In a rat model of early alcohol-induced liver injury, H&E staining was used to score pathological changes, including steatosis (fatty infiltration), inflammation, and necrosis. physiology.org Livers from rats treated with ethanol showed significant fatty infiltration, mild inflammation, and necrosis. physiology.org Treatment with this compound markedly blunted these pathological changes. physiology.orgphysiology.org Giemsa staining was also employed in this study to specifically aid in the identification and quantification of infiltrating neutrophils in the liver. physiology.org
Similarly, in a mouse model of colitis-associated colorectal cancer, H&E staining of colon sections was used to evaluate tumor morphology and the degree of inflammation. nih.govresearchgate.net Treatment with an ultralow dose of diphenyleneiodonium significantly ameliorated the DSS-induced colitis, as evidenced by reduced inflammatory cell infiltration in the colonic mucosa shown by H&E staining. nih.govsemanticscholar.org
In studies of LPS-induced pulmonary inflammation in rats, H&E staining of lung tissue revealed that LPS caused significant pulmonary edema, characterized by thickened alveolar walls and infiltration of neutrophils. mdpi.com Pre-treatment with diphenyleneiodonium prevented these histological alterations, maintaining a more normal lung tissue structure. mdpi.com
Evaluation of Organ Morphology and Cellular Infiltration
Beyond microscopic staining, the evaluation of gross organ morphology and the quantification of specific immune cell infiltration are key components of assessing the effects of diphenyleneiodonium.
In the model of colitis-associated colorectal cancer, diphenyleneiodonium treatment not only improved the microscopic histology but also reduced the number and size of tumors in the colon. nih.gov The infiltration of various immune cells was examined using immunohistochemistry for markers such as F4/80 for macrophages and CD3ε for T-cells. researchgate.net The results showed that diphenyleneiodonium treatment inhibited the infiltration of macrophages. researchgate.net
In the rat model of alcohol-induced liver injury, the administration of enteral ethanol led to an increase in infiltrating neutrophils in the liver, which was quantified from stained tissue sections. physiology.org Treatment with this compound significantly reduced the number of these infiltrating neutrophils. physiology.orgphysiology.org
Similarly, in the LPS-induced lung inflammation model, morphological evaluation of the whole lungs showed that LPS induced redness, a sign of inflammation, which was prevented by pre-treatment with diphenyleneiodonium. mdpi.com The histological analysis confirmed that diphenyleneiodonium attenuated the accumulation of inflammatory cells, particularly neutrophils, in alveolar infiltrates. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diphenyleneiodonium chloride |
| Hematoxylin |
| Eosin |
| Giemsa |
| D-glucose |
| NADH |
| NAD |
| Mycothiol |
| Lactate |
| Fumarate |
| Succinate |
| Angiotensin II |
| Azoxymethane |
| Dextran sulfate sodium |
Challenges and Future Directions in Diphenyleneiodonium Sulfate Research
Issues of Specificity and Off-Target Effects in Experimental Design
A significant challenge in working with diphenyleneiodonium (B1195379) sulfate (B86663) is its lack of specificity. While it is widely used as an inhibitor of NADPH oxidases (NOX), it also potently inhibits a range of other flavoprotein-containing enzymes. nih.gov This broad reactivity can lead to off-target effects, complicating the interpretation of experimental data.
At standard micromolar concentrations, DPI has been shown to inhibit several enzymes, including:
Inducible nitric oxide synthase (iNOS) nih.govncats.io
Xanthine (B1682287) oxidase nih.govresearchgate.net
NADH-ubiquinone oxidoreductase (mitochondrial complex I) nih.govresearchgate.net
Cytochrome P450 reductase nih.govncats.io
Thioredoxin reductase nih.gov
Cholinesterases researchgate.netnih.gov
Dose-Dependent Dual Effects (e.g., ROS Production vs. Inhibition, "Ultralow" vs. Micromolar Concentrations)
The concentration of diphenyleneiodonium sulfate used in experiments is a critical determinant of its biological effects, which can be dualistic and even contradictory. While micromolar concentrations are known to inhibit reactive oxygen species (ROS) production by targeting enzymes like NADPH oxidase, they are also associated with significant cytotoxicity. nih.gov Conversely, research has demonstrated that "ultralow" or subpicomolar concentrations of DPI can offer high specificity and therapeutic potential with minimal toxicity. nih.govoup.com
Studies have shown that at subpicomolar concentrations (10⁻¹⁴ to 10⁻¹³ M), DPI can specifically inhibit microglial NADPH oxidase without affecting other flavoenzymes or causing cell death. nih.gov This high specificity at ultra-low doses has been leveraged in preclinical models of Parkinson's disease, where post-treatment with DPI attenuated neurodegeneration. oup.com In contrast, higher concentrations (≥ 5 μM) of DPI, often used to inhibit NOX-dependent ROS production, can paradoxically increase oxidative stress by depleting intracellular glutathione (B108866) pools. nih.gov Furthermore, at concentrations of 1 μM and higher, DPI can potently alter mitochondrial electron transport. nih.gov This dose-dependent duality highlights the necessity of careful dose-selection and the potential for re-evaluating DPI's therapeutic utility at much lower concentrations than traditionally used.
Elucidation of Novel Molecular Targets and Signaling Networks
The off-target effects of this compound, while a challenge for specificity, also present an opportunity to uncover novel molecular targets and signaling pathways. Research has moved beyond its classical role as a NOX inhibitor to explore its interactions with a broader range of cellular components.
For example, DPI has been identified as an agonist for the G protein-coupled receptor 3 (GPR3), activating adenylate cyclase. tocris.com It has also been shown to inhibit cholinesterases and the internal Ca2+ pump, impacting smooth muscle contraction through mechanisms independent of NOX inhibition. researchgate.netnih.gov In the context of cancer, DPI has demonstrated growth inhibitory effects in neuroblastoma by targeting mitochondrial alterations induced by the MYCN oncogene. biorxiv.org Furthermore, in colitis-associated colorectal cancer models, ultra-low doses of DPI were found to inhibit the inflammatory response by reducing macrophage recruitment and M1 macrophage activation, effects linked to the inhibition of STAT3, MAPK, and NF-κB signaling pathways. thno.org These findings suggest that the full spectrum of DPI's biological activities is yet to be fully understood and that further investigation into its molecular interactions could reveal new therapeutic avenues.
Development of More Selective this compound Derivatives
The non-specific nature of this compound has driven efforts to develop more selective derivatives. The goal is to retain the inhibitory activity against the desired target, such as a specific NOX isoform, while minimizing off-target effects. This approach could lead to more precise research tools and potentially safer therapeutic agents.
The development of new DPI derivatives is an active area of research. For instance, a study on the synthesis of various diphenyleneiodonium salts, including triflate, mesylate, and tosylate, using a solvent-free mechanochemical route, opens up possibilities for creating a library of compounds with potentially different biological activities and specificities. researchgate.net By modifying the chemical structure of the diphenyleneiodonium core, it may be possible to enhance its affinity for a particular enzyme or cellular target. The development of such derivatives, coupled with rigorous screening for specificity, is a crucial step towards overcoming the limitations of the parent compound.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a more holistic understanding of the cellular and systemic effects of this compound, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it is possible to build a more comprehensive picture of the biological pathways modulated by DPI.
For example, a multi-omics analysis could be employed to study the effects of DPI on lignin (B12514952) biosynthesis in plants, integrating transcriptomic data with metabolite information. researchgate.net In the context of cancer research, integrating multi-omics data from cell lines can help in predicting drug responses and repurposing existing drugs. plos.org Such an approach could be applied to DPI to identify biomarkers of its efficacy and to understand the complex network of interactions it perturbs. By combining large-scale datasets, researchers can move beyond a single-target view and appreciate the broader impact of DPI on cellular physiology, potentially revealing new mechanisms of action and therapeutic opportunities. physiology.orgkoreascience.kr
Expansion into New Experimental Disease Models
The unique pharmacological profile of this compound, particularly its ability to modulate inflammation and oxidative stress, makes it a candidate for investigation in a variety of disease models. While it has been studied in the context of neurodegenerative diseases like Parkinson's oup.comnih.gov and inflammatory conditions like alcohol-induced liver injury physiology.org and colitis thno.org, there is potential to explore its effects in other pathological states.
For instance, the role of NADPH oxidase in pulmonary inflammation suggests that DPI could be investigated as a potential therapeutic in lung diseases. mdpi.com Its effects on Ca²⁺ signaling and contraction in cardiac myocytes also point to potential applications in cardiovascular research. koreascience.krnih.gov Furthermore, its antimicrobial activity against non-tuberculous mycobacteria opens up avenues for its use in infectious disease models. ncats.io As our understanding of the molecular mechanisms underlying various diseases evolves, so too will the opportunities to test the therapeutic potential of DPI and its derivatives in new and relevant experimental models.
Q & A
Q. Q. How can researchers mitigate confounding effects of this compound on non-target pathways in in vivo studies?
- Methodological Answer : Conduct pharmacokinetic studies to determine tissue-specific DPI distribution and clearance rates. Pair in vivo experiments with ex vivo assays (e.g., isolated organ redox measurements) to disentangle systemic vs. direct effects. Include sham-treated controls and blinded outcome assessments to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
